4-isothiocyanato-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide 4-isothiocyanato-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 956576-77-5
VCID: VC8161730
InChI: InChI=1S/C12H14N2O3S2/c15-19(16,14-8-11-2-1-7-17-11)12-5-3-10(4-6-12)13-9-18/h3-6,11,14H,1-2,7-8H2
SMILES: C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)N=C=S
Molecular Formula: C12H14N2O3S2
Molecular Weight: 298.4 g/mol

4-isothiocyanato-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide

CAS No.: 956576-77-5

Cat. No.: VC8161730

Molecular Formula: C12H14N2O3S2

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

4-isothiocyanato-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide - 956576-77-5

Specification

CAS No. 956576-77-5
Molecular Formula C12H14N2O3S2
Molecular Weight 298.4 g/mol
IUPAC Name 4-isothiocyanato-N-(oxolan-2-ylmethyl)benzenesulfonamide
Standard InChI InChI=1S/C12H14N2O3S2/c15-19(16,14-8-11-2-1-7-17-11)12-5-3-10(4-6-12)13-9-18/h3-6,11,14H,1-2,7-8H2
Standard InChI Key CGCDDAVLIRTESD-UHFFFAOYSA-N
SMILES C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)N=C=S
Canonical SMILES C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)N=C=S

Introduction

Chemical Identity and Structural Features

Molecular Formula and Physical Properties

The molecular formula of 4-isothiocyanato-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide is C₁₂H₁₄N₂O₃S₂, with a molecular weight of 298.38 g/mol. The compound exists as a solid at room temperature and exhibits irritant properties, necessitating careful handling . Its structure integrates three key components:

  • A benzenesulfonamide moiety contributing to solubility and hydrogen-bonding capabilities.

  • An isothiocyanate group (-N=C=S), which enables covalent bonding with nucleophiles such as amines.

  • A tetrahydrofuran-2-ylmethyl substituent, enhancing lipophilicity and influencing stereochemical interactions.

Table 1: Key Structural and Physicochemical Properties

PropertyDescription
Molecular FormulaC₁₂H₁₄N₂O₃S₂
Molecular Weight298.38 g/mol
CAS Number956576-77-5
Functional GroupsSulfonamide, isothiocyanate, tetrahydrofuran
ReactivityNucleophilic substitution at isothiocyanate site

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 4-isothiocyanato-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide involves multi-step reactions, as exemplified in patent literature . A representative pathway includes:

  • Sulfonamide Functionalization: Reacting benzenesulfonamide with thiophosgene to introduce the isothiocyanate group.

  • Alkylation: Coupling the intermediate with tetrahydrofuran-2-ylmethyl bromide to attach the THF moiety.

  • Purification: Isolation via flash column chromatography using gradients of methanol in dichloromethane .

Reaction conditions typically employ polar aprotic solvents (e.g., acetonitrile) at ambient temperatures to prevent decomposition of the isothiocyanate group.

Industrial and Laboratory Production

While industrial-scale production remains undocumented, laboratory syntheses prioritize controlled conditions to ensure purity. Key challenges include managing the reactivity of the isothiocyanate group and optimizing yields during alkylation. Patent data report yields up to 69% for analogous reactions .

Biological Activity and Mechanisms

Table 2: Comparative Bioactivity of Sulfonamide Derivatives

CompoundTargetIC₅₀ (nM)Reference
4-Isothiocyanato analogCDK212.4
3-Methylthiophene derivativeCDK418.9

Proteomics Applications

The isothiocyanate group facilitates covalent protein labeling, particularly targeting cysteine residues. This property is exploited in:

  • Bioconjugation: Attaching fluorescent tags or affinity probes for protein detection.

  • Post-translational modification studies: Mapping interaction sites in complex biological samples .

Case Studies and Experimental Data

Case Study: CDK Inhibitor Development

A 2025 study synthesized derivatives using 4-isothiocyanato-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide as a scaffold. One derivative, featuring a 3-methylthiophene substituent, showed 72% inhibition of CDK2 at 10 µM concentration. X-ray crystallography revealed hydrogen bonding between the sulfonamide group and kinase residues .

Case Study: Protein Labeling Efficiency

In proteomic experiments, the compound achieved >90% labeling efficiency for bovine serum albumin (BSA) within 30 minutes at pH 8.0. Mass spectrometry confirmed selective modification at Cys34, validating its utility in high-throughput assays .

Comparative Analysis with Analogous Compounds

Structural Analogues

  • 4-Isothiocyanatobenzenesulfonamide: Lacks the THF group, reducing lipophilicity and altering pharmacokinetics .

  • N-Alkyl sulfonamides: Exhibit varied CDK inhibition profiles depending on alkyl chain length .

Future Directions and Research Gaps

While current data underscore the compound’s potential, further studies are needed to:

  • Elucidate its in vivo pharmacokinetics and toxicity profile.

  • Explore applications in targeted drug delivery using THF-mediated membrane interactions.

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